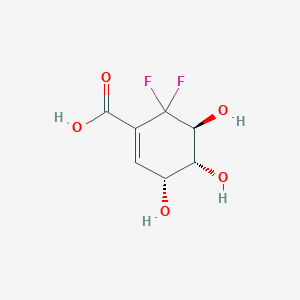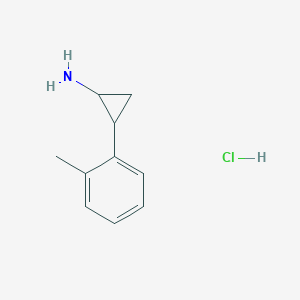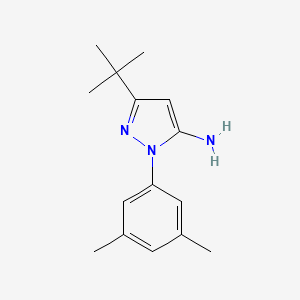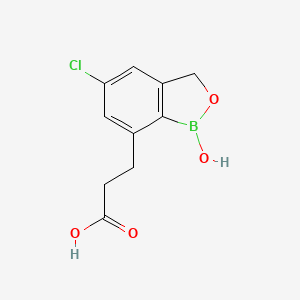
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl ester group at position 2, and a carboxylate group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methanol in the presence of a base such as sodium carbonate. The reaction is carried out at low temperatures to control the substitution of chlorine atoms by methoxy groups. The process can be summarized as follows:
- Dissolve cyanuric chloride in a suitable solvent like dioxane or dichloroethane.
- Add methanol and sodium carbonate to the solution.
- Maintain the reaction mixture at a low temperature (around 10°C) to control the substitution.
- After the reaction is complete, the product is isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, alcohols, or thiols.
Esterification: The carboxylate group can react with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: Water and acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Esterification: Various esters of triazine.
Hydrolysis: Triazine carboxylic acid.
Applications De Recherche Scientifique
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also undergo hydrolysis and esterification reactions, depending on the conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with microbial cell membranes and enzymes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
2,4-Dichloro-6-methyl-1,3,5-triazine: Used in the synthesis of triazinyl-amines and other derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Utilized in the preparation of rotaxanes and other complex molecules.
Uniqueness
Methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H3Cl2N3O2 |
|---|---|
Poids moléculaire |
208.00 g/mol |
Nom IUPAC |
methyl 4,6-dichloro-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-12-3(11)2-8-4(6)10-5(7)9-2/h1H3 |
Clé InChI |
ZVBJCNRDNKEMFH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)








![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
